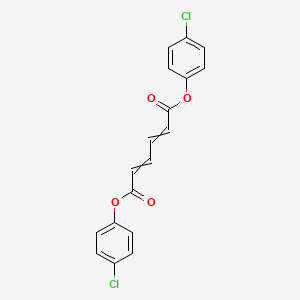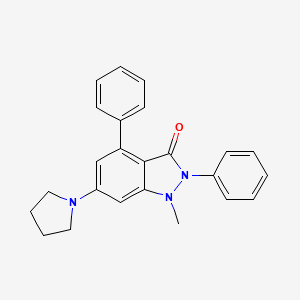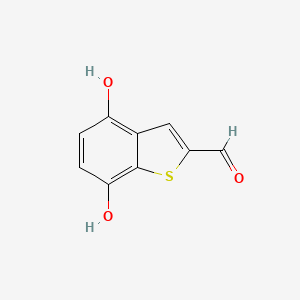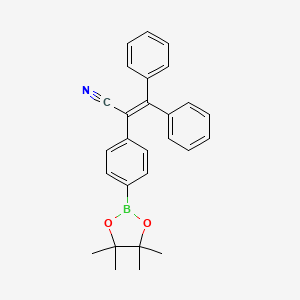![molecular formula C20H30O2 B12520034 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one CAS No. 651726-63-5](/img/structure/B12520034.png)
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is an organic compound with a complex structure that includes a hydroxy group, a phenyl group, and a dodec-5-en-3-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one typically involves multi-step organic reactions. One common method includes the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C . Another method involves the reaction of p-bromophenol with 30% sodium hydroxide solution at 80–85°C, resulting in the substitution of the bromine atom by the benzoyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing similar reaction conditions as those used in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
4-Hydroxybenzophenone: Used in various chemical reactions and industrial applications.
2-Hydroxy-4-methoxybenzyl derivatives: Involved in organic synthesis and catalysis.
Uniqueness
4-[Hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxy group, phenyl group, and dodec-5-en-3-one backbone makes it a versatile compound in various research and industrial contexts.
Propriétés
Numéro CAS |
651726-63-5 |
|---|---|
Formule moléculaire |
C20H30O2 |
Poids moléculaire |
302.5 g/mol |
Nom IUPAC |
4-[hydroxy(phenyl)methyl]-2-methyldodec-5-en-3-one |
InChI |
InChI=1S/C20H30O2/c1-4-5-6-7-8-12-15-18(19(21)16(2)3)20(22)17-13-10-9-11-14-17/h9-16,18,20,22H,4-8H2,1-3H3 |
Clé InChI |
LWTGBFDZZCRIAS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CC(C(C1=CC=CC=C1)O)C(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Hydroxyphenyl)-3-[9-(pentane-1-sulfonyl)nonyl]-1-benzothiophene-6-ol](/img/structure/B12519955.png)
![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
![8-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519962.png)
![Diethyl 2-[(naphthalen-2-yl)methylidene]butanedioate](/img/structure/B12519971.png)
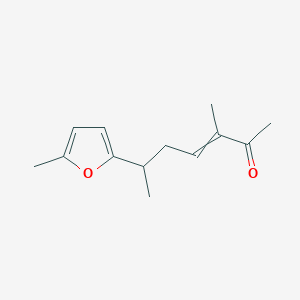
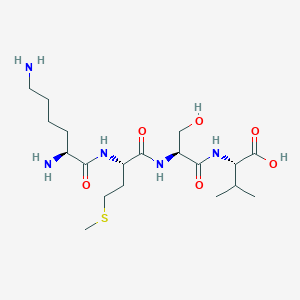
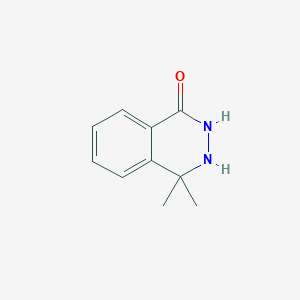
![2-[6-(Pyrazin-2-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B12519997.png)

